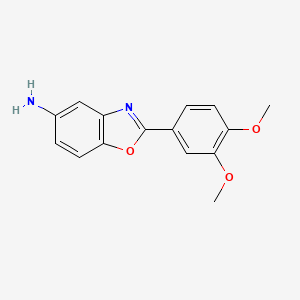

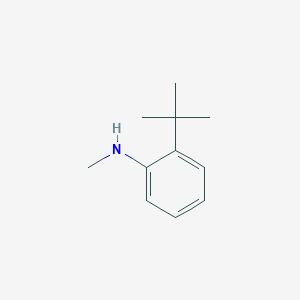

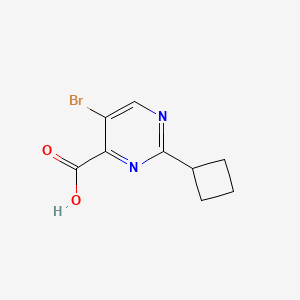

![molecular formula C25H23N3O4S2 B2437322 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1219344-16-7](/img/structure/B2437322.png)

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide” is a compound that contains a benzothiazole core . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one study, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of these derivatives have also been discussed in the context of their anti-tubercular activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The reaction between benzo[d]thiazol-2-amine and flurbiprofen has been used to prepare a flurbiprofen derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed using techniques like IR, 1H, 13C NMR, and mass spectral data . These compounds are generally characterized by their aromaticity, which is estimated by the chemical shift of the ring proton .Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide and its derivatives are primarily involved in the synthesis and characterization of novel compounds. These compounds are synthesized using various methodologies and characterized using techniques like IR, 1HNMR, 13C-NMR, Mass, and elemental analysis. This process helps in understanding the properties and potential applications of these compounds in different scientific fields (Talupur et al., 2021).

Antimicrobial Activity

These compounds have shown significant antimicrobial activity. They are tested against a range of bacterial and fungal strains, often showing more potent effects than standard reference drugs. This suggests their potential as new antimicrobial agents, particularly against Gram-positive strains (Bikobo et al., 2017).

Antioxidant Activity

Some derivatives of this compound have been identified as potent antioxidants. Their antioxidant activity is compared with known antioxidants like ascorbic acid, demonstrating their potential utility in combating oxidative stress-related damage (Tumosienė et al., 2019).

Antitumor Activity

Studies have also focused on the antitumor activity of these compounds. Some derivatives have shown a high ability to inhibit the in vitro growth of human tumor cells, making them promising candidates for cancer treatment (Ostapiuk et al., 2017).

Antibacterial Agents

The derivatives of this compound have been synthesized and evaluated as novel antibacterial agents, particularly effective against certain strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Diuretic Activity

Some derivatives are tested for their in vivo diuretic activity, with certain compounds showing promising results in this regard (Yar & Ansari, 2009).

Radiosynthesis for PET Tracers

These compounds have been explored for potential use as PET tracers in medical imaging, particularly targeting orexin2 receptors. However, studies indicate they may not be suitable for this application due to inadequate brain uptake or tracer retention (Liu et al., 2012).

Antibacterial, Antifungal, and Anticancer Evaluation

Further research includes evaluating synthesized derivatives for antibacterial, antifungal, and anticancer activities, adding to their potential as multifaceted therapeutic agents (Senthilkumar et al., 2021).

Antipsychotic Agents

Derivatives have been evaluated as potential antipsychotic agents, showing efficacy in binding to dopamine and serotonin receptors, and antagonizing specific behavioral responses in mice (Norman et al., 1996).

Mecanismo De Acción

Direcciones Futuras

Benzothiazole derivatives continue to be a focus of research due to their diverse biological activities. Future research may focus on the development of new synthetic methods and the exploration of their biological activities . The synthesis of new benzothiazole derivatives and their evaluation for anti-tubercular and anti-inflammatory activities is a promising area of research .

Propiedades

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S2/c1-16-8-11-18(12-9-16)34(31,32)28-14-4-6-21(28)24(30)26-17-10-13-19(22(29)15-17)25-27-20-5-2-3-7-23(20)33-25/h2-3,5,7-13,15,21,29H,4,6,14H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMJFCYQGGCUQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

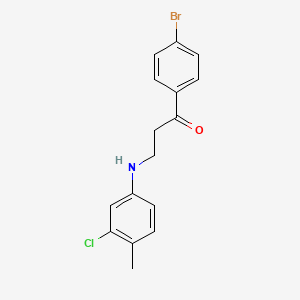

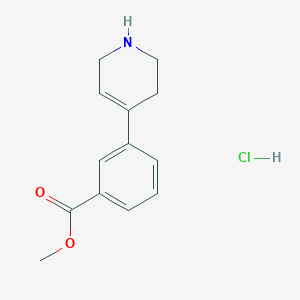

![3-benzyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437247.png)

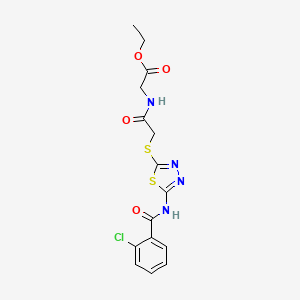

![Ethyl 4-[[2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2437253.png)

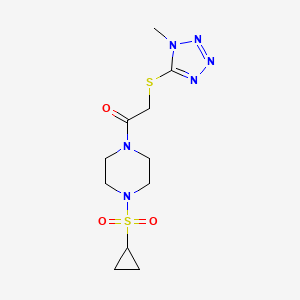

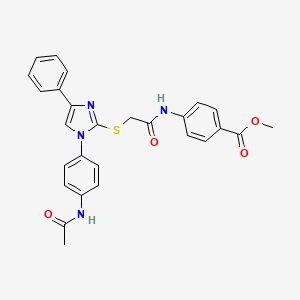

![[1-(Triazol-1-yl)cyclopropyl]methanol](/img/structure/B2437256.png)

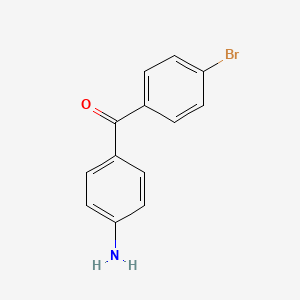

![4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2437260.png)